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Compound of Interest

Compound Name: sec-Butyl formate

Cat. No.: B3054206 Get Quote

Spectroscopic Comparison: Sec-Butyl Formate
vs. Isobutyl Formate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two common isomers, sec-butyl
formate and isobutyl formate. The following sections present a side-by-side analysis of their

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols. This information is critical for distinguishing

between these closely related structures in various research and development applications,

including fragrance, flavor, and solvent industries.

Data Presentation
The spectroscopic data for sec-butyl formate and isobutyl formate are summarized in the

tables below for easy comparison.

¹H NMR Data (CDCl₃)
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Proton Assignment

(sec-Butyl Formate)
Chemical Shift (ppm) Multiplicity

Coupling Constant

(J, Hz)

H-1 ~8.05 s -

H-2 ~4.85 m -

H-3 ~1.60 m -

H-4 ~1.25 d ~6.3

H-5 ~0.90 t ~7.5

Proton Assignment

(Isobutyl Formate)
Chemical Shift (ppm) Multiplicity

Coupling Constant

(J, Hz)

H-1 ~8.05 s -

H-2 ~3.90 d ~6.7

H-3 ~1.95 m -

H-4 ~0.95 d ~6.7

¹³C NMR Data (CDCl₃)
Carbon Assignment (sec-Butyl Formate) Chemical Shift (ppm)

C=O ~161.0

CH-O ~72.0

CH₂ ~29.0

CH₃ (next to CH-O) ~19.0

CH₃ (terminal) ~9.0
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Carbon Assignment (Isobutyl Formate) Chemical Shift (ppm)

C=O ~161.2

CH₂-O ~70.6

CH ~27.8

CH₃ ~19.0

IR Absorption Data (Liquid Film)
Functional Group sec-Butyl Formate (cm⁻¹) Isobutyl Formate (cm⁻¹)

C-H stretch (sp³) 2970-2880 2966-2878

C=O stretch (ester) ~1725 ~1730

C-O stretch 1180-1170 ~1192

Mass Spectrometry Data (Electron Ionization)
Fragment (m/z)

Proposed Structure (sec-

Butyl Formate)

Proposed Structure (Isobutyl

Formate)

102 [M]⁺ [M]⁺

73 [M - C₂H₅]⁺ -

57 [C₄H₉]⁺ (sec-butyl cation) [C₄H₉]⁺ (isobutyl cation)

45 [HCOOH]⁺ [HCOOH]⁺

29 [C₂H₅]⁺ [CHO]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid sample (sec-butyl formate
or isobutyl formate) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃)
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containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred

to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

[1]

¹H NMR Acquisition: The instrument was tuned and shimmed. The ¹H NMR spectra were

recorded with a spectral width of 0-10 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

¹³C NMR Acquisition: The ¹³C NMR spectra were recorded with a spectral width of 0-200

ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number

of scans (typically 1024) were accumulated to achieve a good signal-to-noise ratio.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two polished

sodium chloride (NaCl) plates to form a thin liquid film.[2]

Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean NaCl plates was first acquired. The

sample was then placed in the spectrometer's sample compartment, and the spectrum was

recorded in the range of 4000-600 cm⁻¹. Typically, 16 scans were co-added at a resolution of

4 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer

via a gas chromatograph (GC) equipped with a capillary column suitable for separating
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volatile organic compounds. A small volume (1 µL) of a dilute solution of the sample in a

volatile solvent (e.g., dichloromethane) was injected into the GC.

Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used for

the analysis.

Gas Chromatography: The GC oven temperature was programmed to start at a low

temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the

elution of the compounds. Helium was used as the carrier gas.

Mass Spectrometry: The mass spectrometer was set to scan a mass range of m/z 20-200.

The ionization energy was set to 70 eV.

Data Analysis: The resulting mass spectra for the chromatographic peaks corresponding to

sec-butyl formate and isobutyl formate were analyzed for their molecular ion peaks and

fragmentation patterns.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of sec-
butyl formate and isobutyl formate.
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Workflow for Spectroscopic Comparison of Sec-Butyl Formate and Isobutyl Formate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Comparative Analysis
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(1H & 13C)IR Spectroscopy Mass Spectrometry

Isobutyl Formate

Chemical Shifts (ppm)
Coupling Constants (Hz)Vibrational Frequencies (cm-1) Mass-to-Charge Ratios (m/z)

Fragmentation Patterns

Compare NMR DataCompare IR Data Compare MS Data

Comprehensive Comparison Guide

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for the comparison of sec-butyl formate and

isobutyl formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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